1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide
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Overview
Description
1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a 2,5-dimethoxybenzenesulfonyl group and an ethyl carboxamide group
Preparation Methods
The synthesis of 1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,5-dimethoxybenzenesulfonyl chloride from 2,5-dimethoxybenzenesulfonic acid or through the reaction of chlorosulfonic acid with 1,4-dimethoxybenzene . This intermediate is then reacted with N-ethylpiperidine-3-carboxamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with various receptors, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide can be compared with similar compounds such as:
1-(2,5-Dimethoxybenzenesulfonyl)piperazine: This compound has a similar sulfonyl group but features a piperazine ring instead of a piperidine ring.
2,5-Dimethoxybenzaldehyde: This compound shares the 2,5-dimethoxybenzene moiety but has an aldehyde group instead of a sulfonyl group. The unique combination of the sulfonyl group and the piperidine ring in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N2O5S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H24N2O5S/c1-4-17-16(19)12-6-5-9-18(11-12)24(20,21)15-10-13(22-2)7-8-14(15)23-3/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,17,19) |
InChI Key |
ZIOJMAVOOZXZQA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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